5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (C₈H₅FN₂O) is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a formyl (-CHO) group at position 2 and a fluorine atom at position 5. Its molecular weight is 180.14 g/mol, and it is commercially available with a purity of ≥97% . The fluorine substituent enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical intermediates, particularly in kinase inhibitor design. The aldehyde group enables further derivatization via nucleophilic addition or condensation reactions, facilitating its utility in synthetic chemistry.
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11) |
InChI Key |
CFRRVIUHPJZMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step procedures starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as kinase enzymes. The fluorine atom and aldehyde group may play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde with analogs differing in substituents, heterocyclic cores, or functional groups. Key parameters include molecular properties, synthetic yields, and applications.
Substituent Variations in Pyrrolopyridine Derivatives
Key Observations :
- Fluorine vs. Chlorine/Methoxy : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and improve metabolic stability compared to bulkier substituents like chlorine or methoxy .
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound offers superior reactivity for cross-coupling or Schiff base formation, whereas carboxylic acids are better suited for salt formation or enzyme inhibition .
Heterocyclic Core Modifications
Key Observations :
- Pyrrolopyridine vs. Thienopyridine: Replacing the pyrrole nitrogen with sulfur increases lipophilicity and alters π-electron distribution, impacting binding affinity in biological systems .
Brominated and Sulfonylated Analogs
Research Findings and Implications
- Synthetic Yields : Chloro and methoxy derivatives exhibit lower yields (71–80%) compared to unsubstituted pyrrolopyridines, likely due to steric or electronic effects during synthesis .
- Thermal Stability: Thienopyridine carboxylic acids (mp 293–294°C) demonstrate superior thermal stability over aldehyde derivatives, suggesting utility in high-temperature applications .
- Pharmaceutical Relevance : The fluorine atom in the target compound balances electronegativity and steric demand, making it a preferred scaffold in kinase inhibitor development .
Biological Activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, particularly focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), its potential applications in cancer therapy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring fused to a pyridine moiety, with a fluorine atom at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 164.14 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | 1.26 |
| CAS Number | 1427504-58-2 |
Research indicates that this compound exhibits significant biological activity through its interaction with FGFRs, which are critical in various tumorigenic processes. FGFR signaling pathways are often aberrantly activated in several cancers, making them attractive targets for therapeutic intervention. The compound has been shown to inhibit FGFR signaling, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of cancer cells. For instance, one study reported that a derivative exhibited IC₅₀ values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, showcasing its potent inhibitory effects against these receptors . Additionally, the compound was found to significantly reduce migration and invasion of breast cancer cells (4T1 cell line), indicating its potential as a therapeutic agent in metastatic disease .
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
-
Study on FGFR Inhibition :
- Objective : Evaluate the inhibitory effects on FGFR signaling.
- Findings : The compound inhibited FGFR-mediated signaling pathways, leading to decreased proliferation and induction of apoptosis in cancer cell lines.
- : It presents a viable lead for further development as an anti-cancer agent targeting FGFRs .
-
Apoptosis Induction :
- Objective : Assess the ability to induce apoptosis in tumor cells.
- Findings : The compound led to significant apoptotic effects in treated cancer cells compared to controls.
- : Suggests potential utility in combination therapies for cancer treatment.
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. This includes:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Structural Optimization : To enhance potency and selectivity against FGFRs.
- Exploration of Other Targets : Investigating additional molecular targets may expand the therapeutic applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
